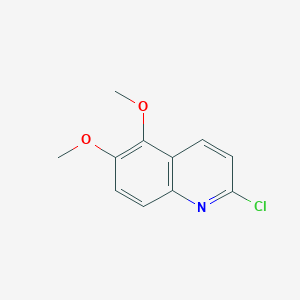

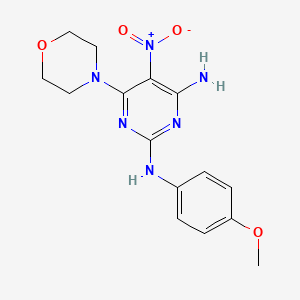

![molecular formula C20H22ClF2N3OS B2870449 N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215533-33-7](/img/structure/B2870449.png)

N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The compound has been evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined using various spectroscopic methods and density functional theory (DFT) approach . The ground state electronic characteristics of the complex configurations were computed using B3LYP level 6-311 G (d,p) basis sets .Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties. Derivatives of benzothiazole, which is part of this compound’s structure, have shown significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the development of anti-inflammatory drugs . The presence of the fluorine atom may enhance the biological activity due to its electronegativity and size, potentially improving the compound’s efficacy as an anti-inflammatory agent.

Antibacterial Activity

Research indicates that similar compounds with benzothiazole and fluorine components exhibit antibacterial properties. These compounds have been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and have shown promising results . The compound’s structure could potentially interact with bacterial cell walls or interfere with essential bacterial enzymes, leading to its antibacterial effects.

Antifungal and Antimicrobial Properties

The thiazole ring, a crucial part of this compound, is known for its antifungal and antimicrobial activities. Thiazoles are found in many biologically active compounds, including antifungal drugs like Abafungin . The compound’s ability to inhibit fungal growth could be leveraged in the development of new antifungal medications or preservatives.

Analgesic Effects

Compounds containing the benzothiazole moiety have been associated with analgesic effects. The structural similarity to known analgesic molecules suggests that N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride could be explored for its pain-relieving properties, potentially leading to the development of new pain management drugs .

Neuroprotective Potential

Thiazoles, including benzothiazoles, have been investigated for their neuroprotective effects. These compounds may play a role in protecting nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s . The compound’s interaction with neuronal receptors or enzymes could be key to its neuroprotective capabilities.

Drug Development and Molecular Interactions

The compound’s structure allows for versatile interactions with various molecular targets, making it a valuable tool in drug development. It can be used to study molecular interactions, which is essential for understanding the mechanisms of action of potential drugs and designing molecules with specific biological activities.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets depending on their specific structure . For instance, some thiazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.

Result of Action

Some thiazole derivatives have been shown to have anti-inflammatory properties, inhibiting cox-1 and cox-2 enzymes and showing inhibition of albumin denaturation .

Future Directions

properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3OS.ClH/c1-3-24(4-2)12-13-25(19(26)14-8-5-6-9-15(14)21)20-23-18-16(22)10-7-11-17(18)27-20;/h5-11H,3-4,12-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPIVQDPZDMFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870371.png)

![Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2870375.png)

![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)

![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B2870389.png)